[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyridine
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[1,5-c]pyrimidine
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrazine-8-carbaldehyde is unique due to its specific ring structure and the presence of an aldehyde group, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C6H4N4O |
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Molecular Weight |
148.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine-8-carbaldehyde |
InChI |
InChI=1S/C6H4N4O/c11-3-5-6-8-4-9-10(6)2-1-7-5/h1-4H |
InChI Key |
GWVYHAOPVNDUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)C=O |
Origin of Product |
United States |
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